molecular formula C35H66O6 B147863 2,3-Dipalmitoylglyceric acid CAS No. 139627-48-8

2,3-Dipalmitoylglyceric acid

Cat. No. B147863
M. Wt: 582.9 g/mol
InChI Key: YNDKVGFDHKZHQI-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dipalmitoylglyceric acid (DPG) is a phospholipid that is found in the cell membranes of various organisms. It is composed of two palmitic acid molecules attached to a glycerol backbone at the sn-1 and sn-2 positions, with a phosphoric acid group at the sn-3 position. DPG has been studied extensively due to its important roles in various biological processes, including signal transduction, membrane structure, and lipid metabolism.

Mechanism Of Action

The mechanism of action of 2,3-Dipalmitoylglyceric acid is complex and not fully understood. It is thought to interact with various proteins and enzymes in the cell membrane, affecting their function and activity. 2,3-Dipalmitoylglyceric acid has also been shown to modulate ion channels and transporters, as well as to regulate lipid metabolism and signaling pathways.

Biochemical And Physiological Effects

2,3-Dipalmitoylglyceric acid has been shown to have various biochemical and physiological effects in the body. It is important for maintaining the integrity and function of cell membranes, as well as for regulating lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been shown to have anti-inflammatory and antioxidant properties, as well as to play a role in the immune response and the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

2,3-Dipalmitoylglyceric acid has several advantages for use in lab experiments, including its availability, stability, and well-defined properties. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on 2,3-Dipalmitoylglyceric acid, including the development of new methods for its synthesis and analysis, as well as the exploration of its potential applications in drug development and disease diagnosis and treatment. Further studies are also needed to fully understand the mechanism of action of 2,3-Dipalmitoylglyceric acid and its role in various biological processes.

Synthesis Methods

2,3-Dipalmitoylglyceric acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with glycerol in the presence of a catalyst, while enzymatic synthesis involves the use of enzymes such as lipases to catalyze the reaction.

Scientific Research Applications

2,3-Dipalmitoylglyceric acid has been widely used in scientific research due to its unique properties and functions. It has been used as a model lipid in studies of membrane structure and function, as well as in studies of lipid metabolism and signaling pathways. 2,3-Dipalmitoylglyceric acid has also been used as a tool for the development of new drugs and therapies, as well as in the diagnosis and treatment of various diseases.

properties

CAS RN

139627-48-8

Product Name

2,3-Dipalmitoylglyceric acid

Molecular Formula

C35H66O6

Molecular Weight

582.9 g/mol

IUPAC Name

(2R)-2,3-di(hexadecanoyloxy)propanoic acid

InChI

InChI=1S/C35H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)40-31-32(35(38)39)41-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,38,39)/t32-/m1/s1

InChI Key

YNDKVGFDHKZHQI-JGCGQSQUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](C(=O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)OC(=O)CCCCCCCCCCCCCCC

Other CAS RN

139627-48-8

synonyms

2,3-dipalmitoyl-D-glyceric acid
2,3-dipalmitoylglyceric acid
2,3-dPGA

Origin of Product

United States

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